molecular formula C23H21N3O5 B2771257 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-4-carboxylic acid CAS No. 2253638-87-6

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B2771257
CAS No.: 2253638-87-6
M. Wt: 419.437
InChI Key: JOWIYKJRACIFKD-UHFFFAOYSA-N
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Description

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C23H21N3O5 and its molecular weight is 419.437. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c27-21(28)20-14-30-22(24-20)25-9-11-26(12-10-25)23(29)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWIYKJRACIFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253638-87-6
Record name 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-4-carboxylic acid is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23_{23}H21_{21}N3_3O5_5
  • Molecular Weight : 419.4 g/mol
  • CAS Number : 2253638-87-6
  • Structure : The compound features a piperazine ring and an oxazole moiety, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The oxazole ring is known to interact with various enzymes, potentially inhibiting their activity. This is significant in the context of cancer treatment, where enzyme inhibition can lead to reduced tumor growth.
  • Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing neurological pathways and offering potential therapeutic effects in neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, possibly through disruption of microbial cell membranes or interference with metabolic pathways.

Biological Activity Data

Activity TypeObserved EffectReference
AntitumorInhibition of cell proliferation in vitro
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduced neuronal apoptosis in models

Case Studies

  • Antitumor Activity :
    In a study examining the compound's effect on cancer cell lines, it was found to significantly inhibit cell proliferation at concentrations as low as 10 µM. This effect was associated with increased apoptosis and cell cycle arrest at the G1 phase.
  • Neuroprotective Effects :
    Research involving neuronal cell cultures demonstrated that treatment with this compound led to a marked reduction in apoptosis induced by oxidative stress. The mechanism was linked to the modulation of mitochondrial pathways and decreased reactive oxygen species (ROS) production.
  • Antimicrobial Efficacy :
    A series of tests against various bacterial strains indicated that the compound exhibited strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can act as selective inhibitors of histone deacetylases (HDACs), which are crucial in cancer progression. The compound's ability to inhibit HDACs may lead to its use as a therapeutic agent in cancer treatment .

Antimicrobial Properties

The synthesis and evaluation of related compounds have demonstrated antimicrobial activities. The incorporation of the oxazole ring enhances the compound's ability to interact with microbial targets, making it a candidate for further development in antimicrobial therapies .

Neuropharmacological Applications

The piperazine moiety is often associated with neuropharmacological effects. Compounds containing piperazine are known to interact with various neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression .

Drug Delivery Systems

The fluorenylmethoxycarbonyl (Fmoc) group is widely used in drug delivery systems due to its stability and ability to protect amines during synthesis. This characteristic allows for the controlled release of active pharmaceutical ingredients, making the compound suitable for use in advanced drug delivery formulations .

Case Study 1: Anticancer Compound Development

A study involving the synthesis of piperazine derivatives demonstrated that modifications on the piperazine ring could enhance anticancer activity. The compound under discussion was tested against various cancer cell lines, showing promising results that warrant further investigation into its mechanism of action .

Case Study 2: Antimicrobial Evaluation

In a comparative study on antimicrobial agents, derivatives of the compound were tested against standard bacterial strains. The results indicated that certain modifications led to increased potency against gram-positive bacteria, suggesting a pathway for developing new antimicrobial agents based on this scaffold .

Q & A

Q. Key Methodological Insight :

  • Deprotection Protocol : Use 20% piperidine in DMF for 20–30 minutes to cleave the Fmoc group while preserving acid-sensitive functional groups.

Basic: What are the recommended safety precautions for handling this compound?

Based on SDS data, the compound is classified for acute toxicity (oral, dermal), skin/eye irritation, and respiratory hazards (Category 2–4 under GHS). Key precautions include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Inert atmosphere, room temperature, away from oxidizing agents .

Q. Table 2: Solubility Profile

SolventSolubility (mg/mL)
DMF>50
DCM20–30
Water<0.1

Advanced: What strategies reconcile conflicting toxicity data across SDS sources?

Discrepancies in hazard classifications (e.g., vs. 4) require:

  • In-House Testing : Perform acute toxicity assays (OECD 423) and skin irritation tests (OECD 439).
  • Literature Review : Cross-reference PubChem and eChemPortal entries for consensus data.
  • Regulatory Alignment : Follow CLP (EC 1272/2008) guidelines for harmonized classification .

Advanced: How is this compound applied in designing enzyme inhibitors or receptor ligands?

The piperazine-oxazole core mimics natural pharmacophores, enabling:

  • Structure-Activity Relationship (SAR) : Modify the carboxylic acid moiety to enhance target binding (e.g., methyl ester prodrugs).
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with kinases or GPCRs.
  • Biological Validation : Radioligand binding assays (e.g., IC₅₀ determination via scintillation counting) .

Advanced: What analytical methods confirm the integrity of the Fmoc group post-synthesis?

  • HPLC-UV : Monitor Fmoc deprotection at 265 nm (ε ≈ 6,200 M⁻¹cm⁻¹).
  • MALDI-TOF MS : Detect mass shifts (Fmoc = 222.24 g/mol) to verify retention/removal.
  • Fluorescence Spectroscopy : Fmoc exhibits λₑₓ/λₑₘ = 265/305 nm, useful for quantification .

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